N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)cyclohexanecarboxamide;hydrochloride
Description
N-[2-(Dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)cyclohexanecarboxamide hydrochloride is a synthetic benzothiazole derivative characterized by a cyclohexanecarboxamide core, a [1,3]dioxolo-benzothiazolyl substituent, and a dimethylaminoethyl side chain. Structural elucidation of such compounds typically relies on spectroscopic methods like NMR and UV, as demonstrated in studies of analogous natural products (e.g., Zygocaperoside and Isorhamnetin glycoside in ) .
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)cyclohexanecarboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3S.ClH/c1-21(2)8-9-22(18(23)13-6-4-3-5-7-13)19-20-14-10-15-16(25-12-24-15)11-17(14)26-19;/h10-11,13H,3-9,12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAVYUMFLVQTTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C4CCCCC4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)cyclohexanecarboxamide typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Dioxolo Group: The dioxolo group is introduced via a reaction with a suitable diol and a dehydrating agent.
Attachment of the Dimethylaminoethyl Group: This step involves the alkylation of the benzothiazole derivative with a dimethylaminoethyl halide.
Formation of the Cyclohexanecarboxamide: The final step involves the reaction of the intermediate with cyclohexanecarboxylic acid or its derivatives under amide formation conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity. The use of catalysts and specific reaction conditions (temperature, pressure, solvents) is crucial to ensure efficient production.
Chemical Reactions Analysis
Structural Analysis and Reactivity
The compound contains two key functional groups:
-
Amide bonds : N-[2-(dimethylamino)ethyl] and cyclohexanecarboxamide moieties.
-
Heterocyclic framework : dioxolo[4,5-f] benzothiazole, a fused bicyclic system.
The hydrochloride salt suggests protonation at the dimethylaminoethyl group.
Amide Bond Formation
Reagents : EDC (N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide hydrochloride) with HOBt (1-hydroxybenzotriazol) or HOAt (1-hydroxy-7-azabenzo-triazole) as coupling agents.
Solvent : DMF or isopropyl alcohol.
Conditions : Room temperature or microwave-assisted heating (80°C).
| Reaction Type | Reagents | Solvent | Yield | Source Citation |
|---|---|---|---|---|
| Amide coupling | EDC.HCl, HOBt | DMF | 72–98% | |
| Microwave-assisted | EDC.HCl | Isopropyl alcohol | 94% |
Heterocyclic Ring Formation
The dioxolo[4,5-f] benzothiazole core likely forms via:
-
Cyclization of thioamide precursors with alkylating agents.
-
Oxidative coupling to form the thiazole ring.
Purification and Characterization
Common techniques include:
-
Column chromatography (silica gel, hexane/ethyl acetate).
-
Preparative HPLC for complex mixtures.
-
1H NMR analysis to confirm structural integrity (e.g., δ 0.07–0.17 ppm for cyclopropane protons, δ 7.12–8.01 ppm for aromatic regions).
Stability and Salt Formation
The hydrochloride salt stabilizes the compound via protonation of the dimethylaminoethyl group. This enhances aqueous solubility for biological applications.
Challenges and Considerations
-
Regioselectivity : Ensuring correct positioning of substituents on the benzothiazole-dioxolo core.
-
Scalability : Microwave-assisted methods ( ) improve efficiency for amide couplings.
Comparative Analysis of Similar Compounds
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. Studies have shown that benzothiazole derivatives can induce apoptosis in cancer cells through various mechanisms:
- Caspase Activation : Compounds can activate caspases, leading to programmed cell death.
- Signal Transduction Modulation : Alterations in signaling pathways can inhibit tumor growth.
A notable study demonstrated that derivatives of benzothiazole showed cytotoxic effects on multiple cancer cell lines, including breast and lung cancer cells. The effectiveness was assessed using assays like MTT and Annexin V/PI staining.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial potential. Similar benzothiazole derivatives have shown effectiveness against various bacterial strains:
- Mechanism of Action : The antimicrobial activity is often attributed to the disruption of bacterial cell wall synthesis or inhibition of protein synthesis.
In a comparative study, certain derivatives demonstrated superior antibacterial effects compared to traditional antibiotics.
Anticancer Efficacy Study
A study published in Journal of Medicinal Chemistry explored the anticancer efficacy of benzothiazole derivatives. The findings suggested that modifications to the side chains significantly influenced the cytotoxicity against cancer cell lines. The study concluded that certain derivatives exhibited enhanced potency compared to established chemotherapeutics.
Antimicrobial Activity Assessment
In another study focusing on antimicrobial properties, researchers evaluated the effectiveness of benzothiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that specific structural modifications improved antibacterial activity significantly.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)cyclohexanecarboxamide;hydrochloride involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with various receptors or enzymes, modulating their activity. The benzothiazole ring may contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a generalized comparison framework based on chemical class and functional group analysis:
Table 1: Structural and Functional Group Comparison
Key Observations:
Structural Divergence: The target compound’s benzothiazole and cyclohexanecarboxamide groups distinguish it from the triterpenoid and flavonoid derivatives in . These differences imply distinct pharmacokinetic and target-binding profiles.
Functional Group Impact: The dimethylaminoethyl group in the target compound may enhance solubility and membrane permeability compared to the glycoside moieties in Zygocaperoside and Isorhamnetin-3-O glycoside .
Spectroscopic Methods : While confirms the utility of NMR and UV for structural confirmation of natural products, similar techniques would apply to the target compound despite its synthetic origin.
Research Findings and Limitations
- Gaps in Evidence: No pharmacological or comparative data for the target compound are present in the provided materials. Studies on benzothiazole analogs (e.g., riluzole or pramipexole) suggest neuroactive properties, but extrapolation is speculative without direct evidence.
- Synthesis Challenges : The [1,3]dioxolo-benzothiazolyl group may confer stability but complicate metabolic clearance compared to simpler benzothiazoles.
Biological Activity
N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)cyclohexanecarboxamide;hydrochloride is a synthetic compound that belongs to the class of heterocyclic amides. Its complex structure includes multiple functional groups and rings, which may contribute to its biological activity. The compound has garnered interest for its potential applications in pharmacology and medicinal chemistry.
Chemical Structure
The molecular formula of the compound is C21H22ClN3O5S, with a molecular weight of 463.93 g/mol. The structure features:
- Heterocyclic rings : Includes a benzothiazole ring fused with a dioxole ring.
- Functional groups : Contains a carboxamide group and a dimethylamino group, which are known for their diverse biological activities.
Antitumor Activity
Research indicates that compounds with similar structural features have shown promising antitumor activity. For instance, benzothiazole derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Studies on related benzothiazole derivatives have demonstrated effectiveness against various bacterial strains and fungi, indicating that this compound may also possess similar properties.
Inhibition Studies
In vitro studies of related compounds have shown significant inhibition of enzymatic activities associated with various diseases. For example, some benzothiazole derivatives have been reported to inhibit proteolytic enzymes involved in cancer metastasis.
Case Studies and Research Findings
Safety and Toxicity
As with many synthetic compounds, safety evaluations are crucial. The compound is primarily intended for research purposes and not for human therapeutic applications. Preliminary toxicity assessments should be conducted before any clinical considerations.
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?
The compound’s synthesis likely involves multi-step heterocyclic coupling and carboxamide formation. A one-pot approach using dicyclohexylcarbodiimide (DCC) as a cyclodesulfurizing agent in acetonitrile under reflux is a feasible method, as demonstrated for analogous benzothiazole derivatives . Optimization may include varying stoichiometric ratios (e.g., 25% excess of DCC) and solvent polarity to improve yield. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the hydrochloride salt.
Q. What analytical techniques are essential for characterizing its structural integrity?
Comprehensive characterization requires:
- IR spectroscopy to confirm functional groups (e.g., C=O stretch at ~1650 cm⁻¹).
- ¹H/¹³C NMR to resolve cyclohexane, dimethylaminoethyl, and benzothiazole protons.
- Mass spectrometry (ESI-MS or MALDI-TOF) for molecular weight validation.
- X-ray crystallography (if single crystals are obtained) to confirm stereochemistry and hydrogen bonding in the hydrochloride salt .
Q. What safety protocols should be followed when handling this compound in the lab?
Based on structurally similar compounds:
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of fine particulates.
- In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention.
- Store in a dry, cool environment away from incompatible reagents (e.g., strong oxidizers) .
Advanced Research Questions
Q. How can computational modeling (e.g., COMSOL Multiphysics) predict its physicochemical behavior in solution?
AI-driven simulations in COMSOL can model solubility, diffusion coefficients, and pH-dependent stability by integrating quantum mechanical calculations (e.g., DFT) with fluid dynamics. Parameters like the dimethylamino group’s pKa and benzothiazole’s electron-withdrawing effects are critical inputs. This approach enables predictive optimization of solvent systems and formulation stability .
Q. What strategies resolve contradictions between experimental and theoretical data (e.g., unexpected NMR shifts)?
Discrepancies may arise from dynamic effects (e.g., tautomerism in the benzothiazole ring) or solvent-induced conformational changes. Solutions include:
Q. How does the compound interact with biological targets, and what assays validate these interactions?
The benzothiazole moiety may intercalate DNA or inhibit kinases. Methodologies include:
Q. What experimental designs minimize batch-to-batch variability during scale-up?
Implement quality-by-design (QbD) principles:
- Define critical process parameters (CPPs) like temperature, pH, and mixing speed.
- Use design of experiments (DoE) to identify optimal reaction conditions.
- Employ in-line PAT tools (e.g., Raman spectroscopy) for real-time monitoring of intermediates .
Methodological Frameworks for Research
Q. How can researchers integrate this compound into a broader theoretical framework (e.g., drug design or materials science)?
Link studies to established theories such as:
- Hammett substituent constants to rationalize electronic effects on reactivity.
- QSAR models to correlate structural features (e.g., logP, polar surface area) with bioactivity.
- Crystal engineering principles to design co-crystals for improved solubility .
Q. What advanced separation techniques improve purity for mechanistic studies?
- Chiral HPLC with polysaccharide columns to resolve enantiomers.
- Countercurrent chromatography (CCC) for large-scale separation without stationary-phase adsorption.
- Membrane filtration (e.g., ultrafiltration) to remove low-molecular-weight impurities .
Data Validation and Reproducibility
Q. How should researchers address reproducibility challenges in kinetic studies of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
